molecular formula C13H14N4O B1415455 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197061-87-1

5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415455
CAS No.: 2197061-87-1
M. Wt: 242.28 g/mol
InChI Key: NAIDTDZAVYYPHD-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a versatile scaffold for developing novel biologically active molecules. The 5-aminopyrazole core is a privileged structure in drug discovery due to its wide range of associated biological properties . This specific derivative, with its 2-methoxy-5-methylphenyl substituent at the N1 position and a nitrile group at the C4 position, is an invaluable building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common pharmacophores in therapeutic agents . Researchers value 5-aminopyrazoles for their demonstrated potential in various therapeutic areas. Compounds based on this scaffold have been studied as inhibitors of critical signaling kinases (e.g., Aurora kinases, CDKs) with applications in oncology, as corticotrophin-releasing factor-1 (CRF-1) receptor antagonists, and as antibacterial agents with a broad spectrum of activity . The presence of the free amino group at the 5-position is a key functional handle that allows for further chemical modification and enables the formation of crucial hydrogen bond interactions with biological targets, thereby influencing potency and selectivity . This product is intended for research and development purposes in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-1-(2-methoxy-5-methylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-8-4-5-12(18-3)11(6-8)17-13(15)10(7-14)9(2)16-17/h4-6H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIDTDZAVYYPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS No: 2197061-87-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that contributes to its pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is C13H14N4O, with a molecular weight of approximately 242.28 g/mol. The compound contains an amino group, a methoxy-substituted phenyl ring, and a carbonitrile group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
CAS Number2197061-87-1

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha. In vitro studies demonstrated that derivatives of this compound can effectively reduce inflammation in models of carrageenan-induced edema, comparable to established anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various bacterial strains. Studies have shown promising results against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the amino and carbonitrile functionalities is believed to enhance the compound's ability to disrupt bacterial cell wall synthesis or function .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. Compounds related to 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity .

Study on Inhibition of Tubulin Polymerization

A significant study investigated the effects of a derivative structurally related to 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile on tubulin polymerization. The compound was found to bind at the colchicine site on tubulin, effectively inhibiting its polymerization and resulting in G2/M phase cell cycle arrest in cancer cells. This study highlights the potential use of this pyrazole derivative as a chemotherapeutic agent .

Evaluation of Antimicrobial Activity

Another research effort focused on synthesizing various pyrazole derivatives and evaluating their antimicrobial efficacy. Among these compounds, several exhibited high activity against E. coli and S. aureus, suggesting that modifications to the pyrazole core can significantly influence antibacterial potency. The study concluded that specific substituents on the pyrazole ring could enhance antimicrobial activity, paving the way for new therapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-amino-pyrazole derivatives, including the compound , as anticancer agents. Research indicates that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a derivative exhibited an IC50 value in the low micromolar range, demonstrating significant antiproliferative effects against various cancer cell lines .

Anti-inflammatory Properties

The compound has also shown promise in treating inflammatory conditions. In vitro studies demonstrated its ability to reduce inflammation in glial cells and protect against oxidative stress-induced damage in neuronal cells. This suggests its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

5-Amino-pyrazoles have been found to possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. One study reported that a related pyrazole derivative exhibited sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .

Herbicides and Insecticides

The compound's structural features suggest potential use in agrochemicals, particularly as herbicides or insecticides. Pyrazole derivatives are known to interact with specific biochemical pathways in pests and weeds, making them effective for crop protection .

Fungicides

Research indicates that certain pyrazole derivatives can inhibit fungal growth, suggesting their applicability as fungicides in agricultural settings. Their effectiveness against fungal pathogens could be leveraged to improve crop yields and reduce losses due to disease .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of various pyrazole derivatives, including 5-amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile. The results indicated that this compound significantly inhibited the growth of tumor cells in vitro and showed promise for further development as an anticancer drug .

Case Study 2: Anti-inflammatory Effects

In another study focused on neuroinflammation, researchers tested the compound's ability to modulate inflammatory responses in microglial cells. The findings suggested that it could effectively reduce markers of inflammation, indicating its potential use in treating neurodegenerative conditions .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (1-Position) Molecular Formula Key Spectral Data (¹H NMR) Biological/Functional Notes Reference ID
5-Amino-1-(2-fluoro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile 2-Fluoro-4-methoxyphenyl C₁₂H₁₁FN₄O δ 7.74 (dd, J=9.4 Hz), 6.63 (s, C=CH), 2.21 (s, CH₃) Enhanced polarity due to fluorine
5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 3-Chlorophenyl C₁₁H₉ClN₄ δ 8.06 (s, NH₂), 2.18 (s, CH₃) Chlorine increases electron withdrawal
5-Amino-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile 4-Hydroxyphenyl C₁₁H₁₀N₄O Not reported Higher solubility due to -OH group
5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 2,4-Difluorophenyl C₁₁H₈F₂N₄ Not reported Improved metabolic stability
5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 4-Fluorophenyl C₁₁H₉FN₄ δ 7.47 (NH₂), 8.26 (C6-H pyrimidine) Anticancer activity reported

Key Observations:

For instance, 4-fluorophenyl derivatives exhibit notable anticancer activity . Electron-Donating Groups (e.g., -OCH₃, -CH₃): Methoxy and methyl groups (as in the target compound and ) improve lipophilicity, aiding membrane permeability. The 2-methoxy-5-methylphenyl group in the target compound may optimize steric and electronic profiles for receptor binding.

Synthetic Methodologies: Multi-component reactions (e.g., one-pot syntheses) are prevalent for pyrazole-carbonitriles . For example, 6-amino-4-(4-methoxyphenyl)pyrano[2,3-c]pyrazole derivatives are synthesized via four-component reactions . Acylation reactions (e.g., bromopropanoyl derivatization in ) introduce functional diversity but require careful optimization to avoid side products.

Spectroscopic Differentiation: NH₂ Signals: Amino protons typically appear as singlets near δ 7.47–8.06 ppm . Aromatic Protons: Substituent position significantly affects splitting patterns. For example, 2-fluoro-4-methoxyphenyl derivatives show distinct dd (δ 7.74) and singlet (δ 6.63) signals . Methyl Groups: Pyrazole CH₃ groups resonate at δ 2.14–2.21 ppm .

Agrochemical Applications: Fipronil, a structurally related pyrazole-carbonitrile with CF₃ and sulfinyl groups, is a commercial insecticide , highlighting the scaffold’s versatility.

Q & A

What multi-step synthetic routes are recommended for synthesizing 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, and how can intermediates be optimized?

Answer:
The synthesis typically involves cyclization, formylation, oxidation, and acylation steps. A common approach is outlined below:

Step Reagents/Conditions Key Intermediate Reference
CyclizationMonomethylhydrazine, ethyl acetoacetate3-Methyl-1H-pyrazole core
FormylationVilsmeier–Haack reaction (POCl₃, DMF)5-Chloro-3-methyl-1-aryl-4,5-dihydro-pyrazole
OxidationKMnO₄ or CrO₃ in acidic mediaCarbonyl-functionalized intermediate
AcylationAmmonium thiocyanate, acyl chloridesPyrazole-4-carbonitrile derivative

Optimization Tips:

  • Adjust reaction temperature (e.g., 60–80°C for acylation) to improve yield.
  • Use anhydrous conditions for moisture-sensitive steps (e.g., formylation).
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc) .

How can contradictions in spectroscopic data (NMR, MS) during characterization be resolved?

Answer:
Discrepancies often arise from tautomerism, impurities, or solvent effects. Methodological solutions include:

  • 2D NMR (HSQC, HMBC): Resolve ambiguous proton-carbon correlations, especially for pyrazole ring protons and nitrile groups .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₂H₁₃N₄O requires m/z 229.1089) to rule out adducts .
  • X-ray Crystallography: Unambiguously assign molecular geometry (e.g., bond angles and torsion angles) .

What crystallographic techniques are effective for confirming molecular geometry?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters for 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile analogs:

Parameter Typical Value Example Reference
Space GroupMonoclinic (P2₁/c)P2₁/c for pyrazole derivatives
R Factor< 0.050.033 (high precision)
Torsion Angle (C–N–C–O)175.2°Methoxy group orientation

Recommendations:

  • Cool crystals to 90 K to minimize thermal motion artifacts .
  • Use SHELX or OLEX2 for structure refinement .

How do electronic effects of substituents (methoxy, methyl) influence reactivity and stability?

Answer:

  • Methoxy Group (–OCH₃):
    • Electron-donating resonance effects increase electron density on the pyrazole ring, enhancing nucleophilic substitution reactivity .
    • Stabilizes intermediates via intramolecular hydrogen bonding (e.g., NH···OCH₃ interactions) .
  • Methyl Group (–CH₃):
    • Steric hindrance reduces aggregation in solution, improving solubility in polar aprotic solvents (e.g., DMSO) .

Experimental Validation:

  • DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .
  • Comparative UV-Vis spectroscopy to assess conjugation effects .

What in vitro assays are suitable for evaluating biological activity, and how can false positives be mitigated?

Answer:

  • Assays:
    • Enzyme Inhibition: Carbonic anhydrase isoforms (CAH1, CAH2) via stopped-flow CO₂ hydration .
    • Antimicrobial Activity: Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .
  • Mitigating False Positives:
    • Include negative controls (e.g., DMSO-only wells).
    • Validate hits with orthogonal assays (e.g., SPR for binding affinity) .

How can computational modeling predict pharmacodynamic properties?

Answer:

  • Molecular Docking (AutoDock Vina): Predict binding poses with carbonic anhydrase (PDB: 3LXG). Use a grid box centered on the active site (20 ų) .
  • ADMET Prediction (SwissADME):
    • LogP ≈ 2.5 (optimal for blood-brain barrier penetration).
    • CYP450 inhibition risk assessed via substrate specificity maps .

What factors are critical in designing stability studies under varying pH and temperature?

Answer:

  • Storage Conditions:
    • pH Stability: Test buffered solutions (pH 3–9) at 25°C for 72 hours. Monitor degradation via HPLC .
    • Thermal Stability: Accelerated studies at 40°C/75% RH for 4 weeks. Use inert atmosphere (N₂) to prevent oxidation .

How can reaction yields be improved in large-scale syntheses?

Answer:

  • Catalyst Optimization: Use Pd/C (5% wt) for hydrogenation steps (≥90% yield) .
  • Solvent Selection: Replace THF with MeCN for higher polarity and faster reaction kinetics .
  • Process Automation: Continuous flow reactors to minimize intermediate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

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